2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine
Description
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is a sulfonamide derivative featuring a piperidine ring substituted with a methyl group at the 2-position and an ethanamine side chain. Its molecular formula is C₁₄H₂₂N₂O₂S, with a molecular weight of 282.4 g/mol . The compound’s structure includes a sulfonyl (-SO₂-) bridge linking the piperidine and ethanamine moieties, which confers unique physicochemical properties such as moderate polarity and hydrogen-bonding capacity. Sigma-Aldrich lists this compound as a solid with a purity of ≥97%, noting its utility in early-stage drug discovery .
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C8H18N2O2S/c1-8-4-2-3-6-10(8)13(11,12)7-5-9/h8H,2-7,9H2,1H3 |
InChI Key |
IRFWRGQABNUXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine
Sulfonation of 2-Methylpiperidine Derivatives
The most direct route involves sulfonation of 2-methylpiperidine using ethanesulfonyl chloride or analogous reagents. In this method, 2-methylpiperidine (1.0 equiv) is treated with ethanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (2.5 equiv) is typically added to scavenge HCl, preventing protonation of the piperidine nitrogen. The intermediate 2-methylpiperidin-1-ylsulfonyl chloride is subsequently reacted with 2-aminoethanol under basic conditions to install the ethanamine moiety.
Critical variables include:
- Solvent polarity : DCM maximizes sulfonyl chloride stability, while THF improves nucleophilic attack by ethanolamine.
- Temperature : Reactions below 10°C minimize disubstitution byproducts.
- Workup : Aqueous extraction with 5% NaHCO₃ removes unreacted sulfonyl chloride, followed by silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the product in 45–62% yield.
Reductive Amination Strategies
An alternative pathway employs reductive amination to construct the 2-methylpiperidine core in situ. Starting with 4-piperidone , methyl groups are introduced via alkylation with methyl iodide (2.0 equiv) in the presence of NaH (2.2 equiv) in THF. The resulting 2-methylpiperidin-4-one undergoes reductive amination with 2-aminoethanesulfonamide using sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in 1,2-dichloroethane. This one-pot method achieves 55–68% yield, though competing over-reduction to piperidine derivatives necessitates careful stoichiometric control.
Mechanistic Considerations
The reductive amination proceeds via:
- Iminium ion formation between the ketone and primary amine.
- Stereoselective reduction by NaBH(OAc)₃, favoring the cis-2-methylpiperidine configuration due to steric hindrance from the axial methyl group.
- Sulfonamide deprotection (if required) using TFA/CH₂Cl₂ (1:1) to unmask the ethanamine terminus.
Stepwise Assembly via Sulfonamide Intermediates
For higher purity, a modular approach isolates the sulfonamide and ethanamine components before coupling (Table 1).
Table 1: Comparative Analysis of Stepwise Synthesis Routes
| Step | Reactants | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 2-Methylpiperidine + ClSO₂Et | DCM, 0°C, Et₃N | 78% | 92% |
| 2 | Sulfonamide + 2-Bromoethylamine | K₂CO₃, DMF, 80°C | 61% | 89% |
| 3 | Sulfonamide + Azide-Alkyne Click | CuSO₄, sodium ascorbate | 84% | 95% |
The azide-alkyne cycloaddition (Step 3) offers exceptional regioselectivity but requires pre-functionalized starting materials.
Optimization Strategies for Scalable Synthesis
Catalytic Sulfonation
Recent advances employ Sc(OTf)₃ (5 mol%) to catalyze sulfonation at ambient temperature, reducing reaction times from 12 h to 2 h. This method enhances atom economy by eliminating stoichiometric bases, though product isolation via aqueous workup remains challenging due to catalyst solubility.
Flow Chemistry Applications
Continuous-flow reactors mitigate exothermic risks during sulfonyl chloride addition. A representative setup (Figure 1) uses:
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity for clinical-grade batches. Critical impurities include bis-sulfonylated piperidine (Rt = 12.3 min) and N-ethyl byproducts (Rt = 9.8 min), controlled via fractional crystallization from ethyl acetate/hexanes.
Chemical Reactions Analysis
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine and its analogs:
Physicochemical and Pharmacological Differences
Solubility and Polarity: The sulfonyl group in this compound increases polarity compared to non-sulfonylated analogs like 2-(2-Methylpiperidin-1-yl)ethanamine, improving aqueous solubility . The chlorophenyl analog (C₁₄H₂₁ClN₂) exhibits reduced solubility due to aromatic hydrophobicity .
Reactivity :
- Sulfonylsulfanyl derivatives (e.g., 10027-70-0) are more reactive due to the labile sulfur-sulfur bond, making them prone to redox reactions .
Stereoisomers like 2-[(2S)-2-Methylpiperidin-1-yl]ethanamine may exhibit distinct pharmacokinetic profiles in chiral environments .
Research Implications
- Drug Discovery : The sulfonyl bridge in this compound makes it a candidate for protease or kinase inhibitors, while pyrimidinyl-piperazine analogs () are better suited for nucleotide-binding targets .
- Material Science : Sulfonylsulfanyl derivatives () could serve as crosslinking agents in polymer chemistry .
Biological Activity
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is a compound that has gained attention in medicinal chemistry due to its unique structural features, including a sulfonyl group and a piperidine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 294.41 g/mol. The presence of the sulfonyl group (–SO₂) enhances the compound's reactivity and biological activity, making it a subject of ongoing research in various therapeutic contexts.
Research into the mechanisms by which this compound exerts its biological effects is still in progress. Initial studies suggest that the compound may interact with various biological targets, including receptors and enzymes involved in pain modulation and inflammatory responses.
Biological Activities
Compounds containing piperidine and sulfonyl functional groups have been associated with a range of biological activities:
- Analgesic Activity : Preliminary investigations indicate that this compound may exhibit analgesic properties, potentially through antagonism of pain pathways similar to those observed in other piperidine derivatives.
- Anti-inflammatory Effects : The sulfonamide structure may contribute to anti-inflammatory effects by modulating cytokine production or inhibiting specific inflammatory pathways.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their notable biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-Methylpiperidin-1-yl)ethanamine | Structure | Base structure with an amine group |
| Ethyl 3-(4-(2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate | Structure | Contains benzofuran core; potential for diverse interactions |
| Bis(2-chloroethyl)amine | Structure | Known for its use in chemotherapy; nitrogen mustard agent |
| 2-Chloroethylamine | Structure | Used as a derivatizing reagent; simpler structure |
Case Studies and Research Findings
A number of studies have explored the pharmacological profiles of related compounds, providing insights into the potential applications of this compound:
- Pain Modulation : A study demonstrated that compounds with similar piperidine structures exhibited significant analgesic effects in rat models, suggesting that this compound could have comparable efficacy .
- Receptor Interaction Studies : Investigations into receptor binding affinities revealed that modifications to the piperidine ring can enhance interactions with specific targets, potentially leading to improved pharmacological profiles .
- Toxicological Assessments : Safety profiles are critical for any therapeutic application. Initial toxicological assessments indicate low toxicity levels for structurally similar compounds, which may extend to this compound, pending further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
